3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid
Overview
Description
“3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1429902-85-1 . It has a molecular weight of 326.35 . The IUPAC name for this compound is 3-(4-(pyridin-2-yl)piperazine-1-carboxamido)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18N4O3/c22-16(23)13-4-3-5-14(12-13)19-17(24)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,24)(H,22,23) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a storage temperature of 28 C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds similar to the queried compound, and evaluated their antimicrobial activities. They found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Structural Characterization and Antimicrobial Studies : Another study by Patel and Agravat (2007) focused on synthesizing new pyridine derivatives and analyzing their structures and antimicrobial activities. They reported significant antibacterial activities for these compounds (Patel & Agravat, 2007).
Crystal Structures and Physicochemical Properties : Tzimopoulos et al. (2010) investigated triorganostannyl esters of similar compounds, examining their structures in relation to their photophysical properties and intermolecular interactions (Tzimopoulos et al., 2010).
Applications in Molecular Chemistry
Nootropic Agents : Valenta et al. (1994) conducted a study on the synthesis of certain pyrrolidines and related compounds, which included derivatives similar to the queried compound, for potential nootropic (cognitive-enhancing) applications (Valenta, Urban, Taimr, & Polívka, 1994).
Amino-Decorated Porous Metal-Organic Framework : Ma et al. (2020) synthesized a new amino-decorated porous metal-organic framework involving a compound similar to the queried one, showing efficient gas selectivity and high iodine adsorption (Ma et al., 2020).
Photoelectron Spectroscopy and Luminescence : Srivastava et al. (2017) examined compounds with structures similar to the queried compound, focusing on their luminescent properties and photoelectron spectroscopy. They observed luminescence in both solid state and solution (Srivastava et al., 2017).
Mechanism of Action
While the specific mechanism of action for this compound isn’t available, it’s known as an anticoagulant and an inhibitor of thrombin.
Safety and Hazards
Properties
IUPAC Name |
3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(23)13-4-3-5-14(12-13)19-17(24)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCJDCKCTCGDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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